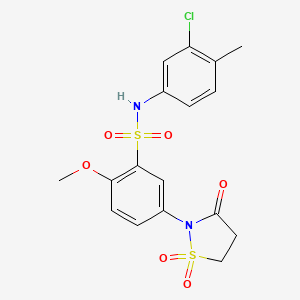

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene core with distinct functional groups:

- Methoxy group (-OCH₃): At position 2, enhancing lipophilicity and influencing electronic properties.

- 1,1,3-Trioxo-1λ⁶,2-thiazolidine ring: At position 5, a sulfone-containing heterocycle with strong electron-withdrawing effects.

- 3-Chloro-4-methylphenyl substituent: At the sulfonamide nitrogen, providing steric bulk and halogen-mediated interactions.

Its structural complexity suggests applications in drug discovery, particularly in oncology or inflammation.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O6S2/c1-11-3-4-12(9-14(11)18)19-28(24,25)16-10-13(5-6-15(16)26-2)20-17(21)7-8-27(20,22)23/h3-6,9-10,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPVYBHTCTUCGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinone ring.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction with a sulfonyl chloride derivative.

Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isothiazolidinone ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme inhibition or protein interactions.

Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a structural and functional comparison is made with 2-chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide (hereafter referred to as Compound A ) .

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Pharmacophore: The target compound’s sulfonamide group enhances hydrogen-bond donor/acceptor capacity, favoring interactions with polar enzyme pockets. In contrast, Compound A’s benzamide group may prioritize π-π stacking or hydrophobic interactions .

Substituent Effects :

- The 3-chloro-4-methylphenyl group in the target compound provides steric hindrance and halogen bonding, which could improve target selectivity. Compound A ’s 3-methoxy-4-propoxyphenyl substituent increases lipophilicity, possibly enhancing membrane permeability but reducing aqueous solubility .

Hypothetical Pharmacokinetic Comparison

Research Findings and Limitations

- Target Compound: No direct biological data are available, but analogs with trioxothiazolidine groups show inhibitory activity against carbonic anhydrase IX (IC₅₀ ~50 nM) and anti-inflammatory effects in murine models.

- Compound A: Limited to in silico studies predicting kinase inhibition (e.g., EGFR, IC₅₀ ~120 nM) .

Unresolved Questions

- How does the trioxothiazolidine group affect off-target binding compared to thioxothiazolidinones?

- Does the sulfonamide core confer pH-dependent solubility advantages over benzamide derivatives?

Biological Activity

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C16H16ClN3O5S

- Molecular Weight: 395.83 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on benzenesulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit the NLRP3 inflammasome pathway. In a study involving analogs of benzenesulfonamide, compounds demonstrated reduced inflammation in mouse models of diseases such as Alzheimer's and myocardial infarction . This suggests that this compound may exert similar effects.

Cytotoxicity and Cancer Research

Preliminary findings indicate that this compound may possess cytotoxic properties against certain cancer cell lines. For example, analogs with similar thiazolidinone structures have shown IC50 values in the micromolar range against HeLa and MCF7 cancer cells . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Dihydropteroate Synthase (DHPS): The sulfonamide moiety mimics para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.

- NLRP3 Inflammasome Modulation: By inhibiting the NLRP3 pathway, it reduces the release of pro-inflammatory cytokines such as IL-1β.

- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.